molecular formula C11H13N5O B1429656 N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide CAS No. 108921-95-5

N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide

Cat. No.: B1429656
CAS No.: 108921-95-5
M. Wt: 231.25 g/mol
InChI Key: BZVIGDIBYGJAIP-UHFFFAOYSA-N
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Description

N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide:

Mechanism of Action

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with various enzymes and receptors in the body, potentially leading to a wide range of biological effects .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide. Other 1,2,4-triazole derivatives have been found to interact with various biochemical pathways, including those involved in cell signaling, inflammation, and apoptosis .

Result of Action

Other 1,2,4-triazole derivatives have been shown to have various effects, such as anti-inflammatory, antifungal, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. For this compound, it’s known that it should be stored under inert gas at 2–8 °C .

Biochemical Analysis

Biochemical Properties

N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the triazole ring in this compound is known to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are primarily mediated through hydrogen bonding and dipole interactions, which stabilize the compound within the active sites of these enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and dipole interactions. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound inhibits lysine-specific demethylase 1 by binding to its active site, preventing the enzyme from catalyzing its substrate . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels . For example, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, resulting in altered glucose metabolism within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For instance, this compound can be transported into the cell via amino acid transporters, where it accumulates in the cytoplasm and exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, such as the mitochondria or nucleus, where it exerts its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide typically involves the following steps:

  • Preparation of 5-Amino-1,2,4-triazole-3-carboxylic acid: This can be achieved by reacting hydrazine with formic acid under controlled conditions.

  • Conversion to 5-Amino-1,2,4-triazol-3-yl ethylamine: The carboxylic acid group is converted to an amine group through a series of reactions involving reagents such as thionyl chloride and ethylamine.

  • Benzoylation: The resulting amine is then reacted with benzoyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Strong nucleophiles such as sodium hydroxide (NaOH) or amines in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry: N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide is used as a building block in the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used as a lead compound for the development of new drugs.

Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, such as cancer and infectious diseases. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Comparison with Similar Compounds

  • N-[2-(5-Amino-1H-1,2,4-triazol-3-yl)ethyl]benzamide

  • N-[2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide

  • N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)propyl]benzamide

Uniqueness: N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide stands out due to its specific structural features, such as the ethyl chain length and the presence of the amino group on the triazole ring. These features contribute to its unique reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c12-11-14-9(15-16-11)6-7-13-10(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,17)(H3,12,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVIGDIBYGJAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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